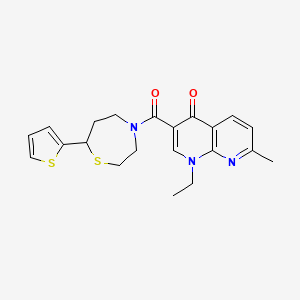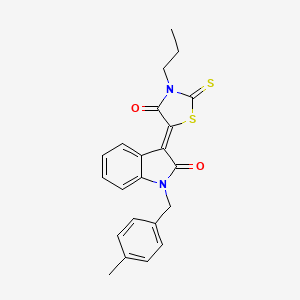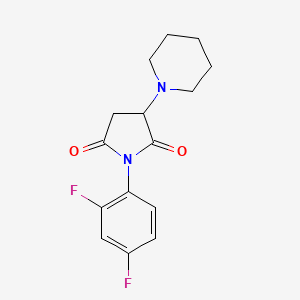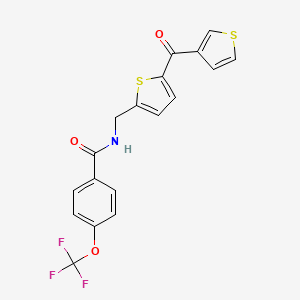![molecular formula C18H18ClN3O4 B2868925 4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380174-81-0](/img/structure/B2868925.png)
4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as CP-154,526, is a synthetic compound that belongs to the class of piperazine derivatives. It is a selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1) and has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a selective antagonist of the CRF1 receptor, which is involved in the regulation of the stress response. By blocking the CRF1 receptor, this compound reduces the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of stress hormones such as cortisol. This leads to a reduction in stress-induced behaviors and may be useful in the treatment of stress-related disorders.
Biochemical and physiological effects:
This compound has been shown to reduce the activity of the HPA axis and reduce stress-induced behaviors in animal models. It has also been shown to reduce the reinforcing effects of drugs of abuse and may be useful in preventing relapse. This compound has been shown to have a good safety profile and is well-tolerated in animal models.
实验室实验的优点和局限性
The advantages of using 4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one in lab experiments include its selectivity for the CRF1 receptor, its well-characterized pharmacological profile, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its high cost, the need for careful optimization of reaction conditions during synthesis, and the potential for off-target effects.
未来方向
There are several future directions for research on 4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one. These include the development of more efficient synthesis methods, the optimization of dosing regimens for potential therapeutic applications, and the investigation of its potential use in the treatment of other diseases such as post-traumatic stress disorder and chronic pain. Further research is also needed to better understand the molecular mechanisms underlying its pharmacological effects and to identify potential off-target effects.
合成方法
The synthesis of 4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 4-chlorophenylacetic acid with 2-methoxypyridine-4-carboxylic acid to form the corresponding amide. This amide is then reacted with piperazine in the presence of a coupling agent to obtain this compound. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to ensure high yield and purity.
科学研究应用
4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and addiction. It has been shown to reduce stress-induced behaviors in animal models and has potential as a treatment for stress-related disorders. This compound has also been studied for its potential use in the treatment of alcoholism and drug addiction. It has been shown to reduce the reinforcing effects of drugs of abuse and may be useful in preventing relapse.
属性
IUPAC Name |
4-[2-(4-chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-25-16-10-14(6-7-20-16)22-9-8-21(11-17(22)23)18(24)12-26-15-4-2-13(19)3-5-15/h2-7,10H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRDUEUMPTWIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2868844.png)

![1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2868851.png)


![3-oxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2868855.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2868858.png)


![N-[[5-butan-2-ylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2868862.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2868864.png)
![2-Amino-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868865.png)